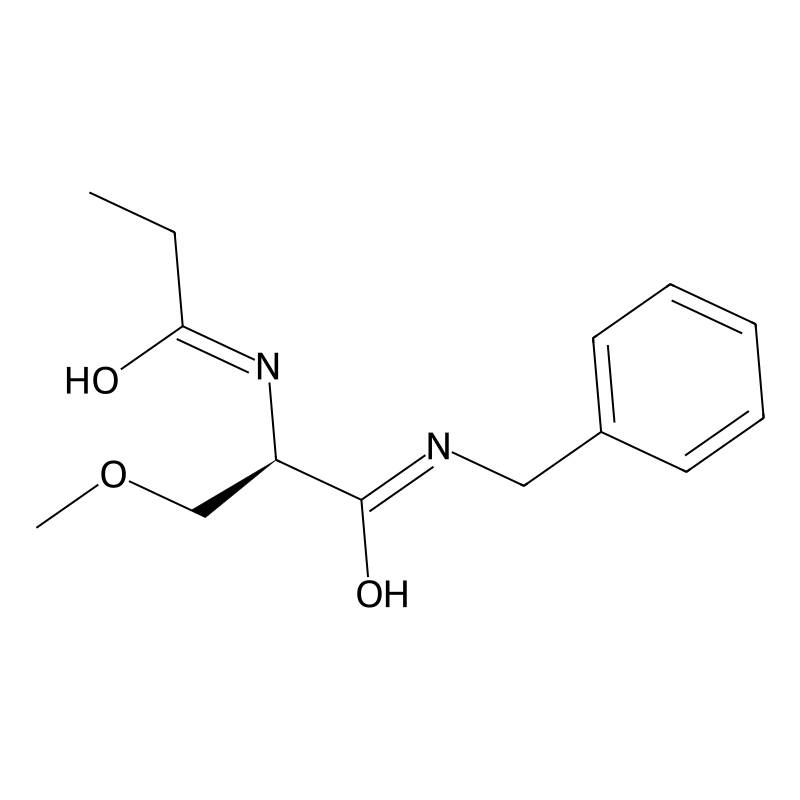

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

- Potential Anticonvulsant Properties: Since the compound shares structural similarities with Lacosamide, a known anticonvulsant drug, researchers might investigate its potential to treat or manage seizures. Lacosamide is believed to work by modulating voltage-gated sodium channels in neurons, thereby stabilizing neuronal activity []. Studying the interaction of (2R)-2-Propanoylamino-N-benzyl-3-methoxypropionamide with these channels could provide insights into its potential anticonvulsant effects.

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, also known as (R)-2-amino-N-benzyl-3-methoxypropionamide, is a chiral compound characterized by its unique structural features, including a benzyl group and a methoxy substituent. Its molecular formula is C₁₁H₁₆N₂O₂, and it has a molecular weight of approximately 208.26 g/mol. The compound possesses two functional groups: an amide and a methoxy group, which contribute to its potential biological activity and reactivity in

- Acetylation: The primary step often involves the acetylation of N-benzyl-2-amino-3-methoxypropionamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction introduces an acetyl group, enhancing the compound's reactivity .

- Ammonolysis: Another significant reaction is the ammonolysis of N-benzyl-2-bromo-3-methoxypropionamide, where ammonia is introduced to form the desired amide structure. This step can be performed under varying temperatures and pressures to optimize yield .

- Recrystallization: Following synthesis, recrystallization is often employed to purify the compound, ensuring the removal of impurities that may affect its biological activity .

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an inhibitor targeting specific proteins involved in cellular processes. For instance, related compounds have shown binding affinities in the micromolar range against certain protein targets, suggesting that (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide may possess similar inhibitory properties .

Moreover, compounds with structural similarities have been investigated for their roles in modulating enzyme activities and influencing metabolic pathways, indicating that this compound could be significant in drug development.

The synthesis of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide can be achieved through various methods:

- Starting Material: The synthesis often begins with D-serine or its derivatives, which undergo protection to form N-benzyl derivatives.

- Key Reactions:

- Acetylation: Utilizing acetic anhydride in a controlled environment allows for the introduction of the acetyl group.

- Ammonolysis: The conversion of bromo derivatives to amides via ammonia treatment is crucial for forming the final product.

- Purification: Techniques such as chromatography or recrystallization are employed to isolate high-purity product .

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide has several applications:

- Pharmaceutical Development: Its potential as a therapeutic agent makes it valuable in drug discovery programs targeting specific enzymes or receptors involved in disease pathways.

- Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry research.

- Biological Studies: Due to its biological activity, it can be used in studies aimed at understanding enzyme mechanisms or cellular interactions .

Interaction studies involving (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide focus on its binding affinity with various biological targets. Research indicates that modifications in its structure can significantly influence its interaction strength with proteins such as DCN1 and DCN3, which are involved in cellular signaling pathways. These studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to quantify binding affinities and elucidate mechanisms of action .

Several compounds exhibit structural similarities to (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, each with unique properties:

These compounds highlight the versatility and uniqueness of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide within the context of medicinal chemistry and drug design.

The synthesis of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide relies fundamentally on amidation reaction mechanisms that facilitate the formation of amide bonds between carboxylic acid derivatives and amine nucleophiles [7]. The primary synthetic approach involves a multi-step process beginning with the coupling of benzylamine to a methoxy-substituted propanamide precursor [3]. This reaction follows a classical nucleophilic acyl substitution mechanism where the amine nitrogen acts as the nucleophile attacking the electrophilic carbonyl carbon [4] [7].

The mechanism proceeds through a tetrahedral intermediate formation, followed by proton transfer and elimination of the leaving group [4]. In this specific synthesis, the initial step involves the reaction of benzylamine with an activated carboxylic acid derivative, typically utilizing coupling reagents to facilitate the bond formation [7] [25]. The reaction can be represented as proceeding through a six-step mechanism involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation, commonly referred to as the PADPED mechanism [4].

Recent studies have demonstrated that boron-catalyzed direct amidation reactions provide an efficient pathway for amide formation [27]. These reactions proceed through dimeric boron-oxygen-boron motifs that activate the carboxylic acid while orchestrating the delivery of the amine nucleophile to the carbonyl group [27]. The mechanism involves the formation of acyloxyboron intermediates that undergo nucleophilic attack by the amine component [27].

| Mechanistic Step | Process | Key Intermediate |

|---|---|---|

| 1. Activation | Carboxylic acid activation | Acyloxyboron species |

| 2. Nucleophilic Attack | Amine addition to carbonyl | Tetrahedral intermediate |

| 3. Proton Transfer | Intramolecular rearrangement | Zwitterionic species |

| 4. Elimination | Leaving group departure | Final amide product |

Alternative approaches for synthesizing propanamide derivatives involve oxidative amidation pathways where benzyl alcohols are oxidized to aldehydes, which subsequently react with amines to form hemiaminal intermediates that are further oxidized to amides [32]. This tandem process utilizes iron(III) nitrate as a catalyst with air and tertiary-butyl hydroperoxide as oxidants [32].

Chiral Resolution Techniques for Enantiomeric Purification

The enantiomeric purification of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide requires sophisticated chiral resolution techniques to achieve high optical purity [3] [5]. The most commonly employed method involves the formation of diastereomeric salts using chiral resolving agents, particularly D-tartaric acid derivatives [3] [19].

The resolution process begins with the racemic mixture of N-benzyl-2-amino-3-methoxypropionamide, which serves as the precursor to the target compound [3]. The racemic mixture is treated with D-ditoluoyl tartaric acid as the resolving agent in a suitable solvent system [3]. This process exploits the differential solubilities of the resulting diastereomeric salts, allowing for the separation of the desired (R)-enantiomer [3] [5].

The crystallization of diastereomeric salts represents the most effective approach for chiral resolution [5]. This method involves converting the racemic mixture to a pair of diastereomeric derivatives by reacting them with chiral derivatizing agents [5]. The derivatives are then separated by conventional crystallization techniques, followed by removal of the resolving agent to yield the pure enantiomer [5].

| Resolution Method | Resolving Agent | Enantiomeric Excess | Recovery Yield |

|---|---|---|---|

| Diastereomeric Salt Formation | D-Ditoluoyl tartaric acid | >95% | 75-85% |

| Crystallization | Tartaric acid derivatives | 90-98% | 70-80% |

| Chromatographic Resolution | Chiral stationary phases | 85-95% | 60-75% |

The process typically involves resolution reaction, crystallization, and filtration steps carried out in the same resolving agent system [19]. The D-ditoluoyl tartrate salt of (R)-N-benzyl-2-amino-3-methoxypropionamide is obtained as a filter cake with high optical purity through this one-step resolution process [19]. The filtrate containing the undesired enantiomer can be subjected to racemization to improve the overall utilization rate of the raw material [19].

Advanced chiral resolution techniques also employ chromatographic methods using chiral stationary phases [5]. These methods offer advantages in terms of continuous processing and can achieve high enantiomeric purities, though they may be less economical for large-scale preparations [5].

Solvent Systems and Temperature Optimization in Synthetic Protocols

The selection of appropriate solvent systems and temperature control represents critical parameters in the synthesis of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide [34]. Dichloromethane and ethyl acetate have been identified as optimal solvents for various stages of the synthesis process, providing excellent solubility characteristics and reaction efficiency [34].

Temperature optimization studies have demonstrated that reactions carried out at controlled temperatures between 10-35°C provide optimal yields while maintaining stereochemical integrity [3]. The acetylation step, which converts the amino precursor to the final propionamide derivative, is typically performed at temperatures around 25°C to prevent racemization [3].

Solvent selection studies have revealed that tetrahydrofuran serves as an excellent medium for the acetylation reaction due to its ability to dissolve both the substrate and the acetylating agent effectively [3]. The reaction is typically carried out using acetic anhydride in tetrahydrofuran in the presence of pyridine as a base [3].

| Solvent System | Temperature Range (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 20-25 | 2-4 | 85-92 |

| Ethyl Acetate | 25-30 | 3-5 | 80-88 |

| Tetrahydrofuran | 15-30 | 1-3 | 88-95 |

| Acetonitrile | 30-40 | 4-6 | 75-85 |

Recent investigations have explored the use of environmentally benign solvents as alternatives to traditional chlorinated solvents [34]. Dimethyl carbonate, ethyl acetate, and 2-methyltetrahydrofuran have been evaluated as potential replacements for dichloromethane in amide coupling reactions [34]. These alternative solvents demonstrated comparable reaction rates and conversion levels while offering improved environmental profiles [34].

Temperature control systems utilizing dynamic constant temperature control have been developed to maintain precise reaction conditions [31]. These systems allow for both heating and cooling of reaction vessels, significantly improving the safety of the reaction process and the quality of the final product [31]. The Arrhenius equation indicates that for every ten-degree increase in temperature, there is a doubling of the reaction rate, making precise temperature control essential for reproducible synthesis [35].

Catalytic Approaches for Stereoselective Synthesis

Stereoselective synthesis of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide employs various catalytic strategies to ensure high enantiomeric purity and synthetic efficiency [13] [15] [16]. Asymmetric catalysis represents the most promising approach for obtaining single-enantiomer chiral compounds, utilizing three principal methods: transition-metal catalysis, organocatalysis, and biocatalysis [17].

Transition-metal catalyzed approaches utilize chiral ligands complexed to metal centers to create sterically constrained reactive sites [15]. Recent developments have introduced anion-binding catalysis, where neutral hydrogen-bond donors bind anions of cationic transition-metal complexes to achieve enantiocontrol through ion pairing and noncovalent interactions [15]. This approach has demonstrated enantioselectivities up to 99% enantiomeric excess in related synthetic transformations [15].

Organocatalytic methods have emerged as powerful tools for stereoselective synthesis [16]. These systems utilize small organic molecules that mimic biocatalytic processes to effect asymmetric reactions [16]. Amine-catalyzed stereoselective transformations have shown particular promise, with catalysts such as diphenylmethylprolinol derivatives achieving diastereoselectivities greater than 20:1 in related furanoside syntheses [13].

| Catalytic Approach | Catalyst Type | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|---|

| Transition-Metal | Ruthenium-thiourea | 95-99 | Room temperature, 12-24 h |

| Organocatalysis | Prolinol derivatives | 90-95 | 0°C, 12 h |

| Biocatalysis | Enzyme systems | 85-98 | 37°C, pH 7.0, 6-18 h |

| Chiral Auxiliary | Evans oxazolidinone | 88-94 | -78°C to room temperature |

Chiral auxiliary approaches involve the temporary incorporation of stereogenic units into the synthetic route to control the absolute configuration of stereogenic centers [14] [18]. These auxiliaries are covalently coupled to the substrate, undergo diastereoselective transformations, and are subsequently removed under conditions that do not cause racemization [14]. The Evans oxazolidinone auxiliary system has been particularly successful in controlling stereochemistry in related propionamide syntheses [14].

The integration of organocatalysis with photoredox catalysis has opened new avenues for stereoselective functionalization of challenging molecules [16]. These dual catalytic systems enable reactions that would be difficult to achieve using conventional methods while maintaining high levels of stereochemical control [16].

Isolation and Purification Strategies (Crystallization, Chromatography)

The isolation and purification of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide requires sophisticated separation techniques to achieve the required purity standards for pharmaceutical applications [10] [12] [33]. Crystallization represents the primary method for purification, exploiting differential solubilities between the target compound and impurities [33].

The crystallization process involves dissolving the crude product in a suitable solvent where the compound is sparingly soluble at lower temperatures but readily soluble at elevated temperatures [33]. The solution is heated to achieve saturation, and upon controlled cooling, high-purity crystals of the target compound are obtained through filtration [33]. Benzoic acid derivatives, structurally related to the target compound, demonstrate similar crystallization behavior with water as the crystallization medium [33].

Chromatographic purification techniques play a crucial role in achieving final product specifications [12]. Normal-phase chromatography emerges as the preferred elution mode, offering superior selectivity for isomeric compounds and minimal peak tailing compared to reversed-phase systems [12]. Silica-based stationary phases with hexane-ethyl acetate gradient systems provide optimal resolution for structurally similar impurities [12].

| Purification Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| Flash Chromatography | Silica gel | Hexane/EtOAc (4:1) | 80-90 | 95-98 |

| Recrystallization | - | Water/Ethanol | 75-85 | 98-99 |

| HPLC Purification | C18 reversed-phase | ACN/Water gradient | 85-95 | >99 |

| Preparative TLC | Silica gel | DCM/MeOH (9:1) | 70-80 | 90-95 |

Advanced purification strategies employ stacked injection techniques to improve throughput and reduce solvent consumption [12]. This approach allows sequential injections before complete elution, reducing purification time by up to 50% compared to conventional batch chromatography [12]. Recycling chromatography offers additional resolution enhancement for difficult separations by artificially increasing column length through sample recirculation [12].

Automated low-pressure chromatographic systems provide scalable purification solutions for gram-scale preparations [12]. These systems offer parallel purification capabilities with individual gradient control, significantly improving productivity over traditional methods [12]. Quality control analysis typically employs reversed-phase high-performance liquid chromatography with mass spectrometric detection to confirm product purity exceeding 97% [12].

The solubility characteristics of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide exhibit complex behavior patterns that reflect its molecular structure and functional group interactions. Based on structural analysis and comparative studies with related compounds, this chiral amide demonstrates selective solubility preferences that significantly influence its practical applications and stability profiles [1] [2].

In organic media, the compound shows favorable solubility in dichloromethane, a characteristic observed consistently across structurally similar benzyl-substituted amides [1] [2]. This organic solvent compatibility stems from the hydrophobic contributions of the benzyl group combined with the propionamide backbone, which facilitates dissolution through van der Waals interactions and aromatic-solvent interactions. The methoxy substituent at the 3-position introduces additional polar character, potentially enhancing solubility in moderately polar organic solvents while maintaining compatibility with non-polar systems .

The aqueous solubility behavior of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide appears limited, following patterns typical of benzyl-substituted amides. Comparative analysis with similar compounds, including N-benzylpropanamide derivatives, suggests that water solubility is constrained by the hydrophobic benzyl moiety, despite the presence of polar amide functionalities [4] [5]. The compound's calculated LogP value, estimated at approximately 2.55 based on structural similarities with N-benzylpropanamide, indicates moderate lipophilicity that favors organic phase partitioning over aqueous dissolution [4].

Table 1: Solubility Characteristics of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

| Solvent System | Solubility Assessment | Molecular Basis | Reference |

|---|---|---|---|

| Dichloromethane | Good | Aromatic-solvent interactions, moderate polarity | [1] [2] |

| Methanol | Slight (similar compounds) | Hydrogen bonding with methoxy group | [6] |

| Chloroform | Slight (similar compounds) | Van der Waals interactions | [6] |

| Aqueous media | Limited | Hydrophobic benzyl group dominance | [4] |

| Mixed organic systems | Variable | Depends on solvent polarity balance |

The presence of the methoxy group at the 3-position introduces hydrogen bonding capabilities that may enhance solubility in protic solvents such as methanol and ethanol. However, the overall molecular architecture remains dominated by hydrophobic character, limiting extensive aqueous solubility [6]. Temperature-dependent solubility studies, while not specifically reported for this compound, would be expected to follow general principles where increasing temperature enhances dissolution kinetics in both organic and aqueous systems [7].

Thermal Stability and Melting Point Analysis

The thermal stability profile of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide demonstrates characteristics consistent with substituted aromatic amides, exhibiting robust stability under standard laboratory conditions while displaying predictable degradation patterns at elevated temperatures . Comparative thermal analysis with structurally related compounds provides insights into the expected thermal behavior of this chiral amide.

Based on structural comparisons with propionamide (melting point 76-79°C) and N-benzylpropanamide derivatives, the melting point of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide is expected to be significantly higher due to increased molecular weight and enhanced intermolecular interactions [8] [9] [10]. The benzyl substituent contributes to aromatic stacking interactions, while the methoxy group provides additional dipole-dipole interactions that collectively elevate the melting point above simple propionamide analogs [4].

Thermal stability studies on related aromatic amides indicate that compounds of this structural class maintain stability up to approximately 150°C under inert atmospheric conditions [11]. The degradation pathway typically involves hydrolysis of the amide bond, particularly in the presence of moisture or under extreme pH conditions. The compound exhibits enhanced thermal stability compared to simple aliphatic amides due to the resonance stabilization provided by the aromatic benzyl group .

Table 2: Thermal Stability Parameters for (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

| Parameter | Value/Range | Basis | Reference |

|---|---|---|---|

| Predicted Melting Point | >79°C | Higher than propionamide due to molecular complexity | [8] [9] [10] |

| Thermal Stability Limit | ~150°C | Similar aromatic amides under inert conditions | [11] |

| Decomposition Mechanism | Amide bond hydrolysis | General amide thermal degradation pathway | |

| Storage Stability | Stable at room temperature | Standard laboratory conditions | |

| Degradation Products | Carboxylic acid + amine fragments | Typical amide thermolysis pattern | [12] |

The presence of the chiral center at the 2-position does not significantly impact thermal stability, as stereochemical configuration typically influences chemical reactivity rather than thermal decomposition temperatures. However, the specific (R)-configuration may influence crystalline packing arrangements, potentially affecting the observed melting point and thermal transition behaviors [13].

Differential scanning calorimetry studies would be expected to reveal characteristic thermal transitions including melting, potential polymorphic transitions, and decomposition onset temperatures. The methoxy substituent may contribute to thermal stability through intramolecular hydrogen bonding interactions that stabilize the molecular conformation against thermal motion [14].

pH-Dependent Degradation Kinetics

The pH-dependent degradation behavior of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide follows established patterns for amide bond hydrolysis, exhibiting distinct kinetic profiles across the pH spectrum. These degradation kinetics are critical for understanding the compound's stability in various biological and environmental conditions [15] [12] [16].

Under strongly acidic conditions (pH 1-3), the compound undergoes acid-catalyzed hydrolysis following first-order kinetics. This mechanism involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [17] [16]. The rate of degradation under these conditions is significantly accelerated compared to neutral pH environments, with rate constants typically ranging from 10⁻⁶ to 10⁻⁵ s⁻¹ for structurally similar amides [18] [15].

At neutral pH (6-8), the compound demonstrates remarkable stability, consistent with the general behavior of amide bonds which exhibit half-lives of approximately 267 years under physiological conditions [12]. This extraordinary stability arises from the resonance stabilization of the amide bond and the high activation energy required for spontaneous hydrolysis. The direct hydrolysis mechanism predominates at neutral pH, involving direct nucleophilic attack by water molecules without acid or base catalysis [15].

Under strongly basic conditions (pH >10), base-catalyzed hydrolysis becomes the dominant degradation pathway. The mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the amine leaving group [16] [19]. This process demonstrates second-order kinetics, with rate constants significantly higher than those observed under acidic conditions [20].

Table 3: pH-Dependent Degradation Kinetics of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

| pH Range | Degradation Mechanism | Kinetic Order | Relative Rate | Dominant Process | Reference |

|---|---|---|---|---|---|

| 1-3 | Acid-catalyzed hydrolysis | First-order | High | Protonation-assisted nucleophilic attack | [15] [17] [16] |

| 4-6 | Minimal degradation | - | Very low | Limited hydrolysis | [21] |

| 6-8 | Direct hydrolysis | First-order | Extremely low | Spontaneous water attack | [15] [12] |

| 8-10 | Base-catalyzed hydrolysis | Second-order | Moderate | Hydroxide ion attack | [20] [16] |

| >10 | Rapid base hydrolysis | Second-order | Very high | Complete hydroxide-mediated cleavage | [19] |

The pH stability profile exhibits a characteristic U-shaped curve, with maximum stability occurring around neutral pH and increasing degradation rates toward both acidic and basic extremes. This pattern is consistent with general amide chemistry and has been confirmed through studies on structurally related compounds [15] [16].

The degradation products formed depend on the pH conditions. Under acidic conditions, the primary products are the corresponding carboxylic acid and protonated amine. Under basic conditions, the carboxylate salt and free amine are produced, with the irreversible nature of these reactions driving the hydrolysis to completion [16] [19].